molecular formula C14H18N2O3 B11080693 (2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester

(2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester

Cat. No.: B11080693
M. Wt: 262.30 g/mol
InChI Key: QLROZEUYLDKMOP-UHFFFAOYSA-N
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Description

ETHYL 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETATE: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their diverse pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the interactions of benzodiazepine derivatives with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of benzodiazepines .

Medicine: Its structure-activity relationship (SAR) studies can lead to the discovery of more potent and selective drugs .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETATE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of neurons .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETATE is unique due to its specific structural modifications, which may result in different pharmacological profiles and applications compared to other benzodiazepines. Its potential for use in various scientific research fields further highlights its distinctiveness .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)acetate

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)9-16-10(2)8-13(17)15-11-6-4-5-7-12(11)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,17)

InChI Key

QLROZEUYLDKMOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(CC(=O)NC2=CC=CC=C21)C

Origin of Product

United States

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